![molecular formula C9H10NO4+ B14225786 [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium CAS No. 821005-87-2](/img/structure/B14225786.png)
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and an oxidanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium typically involves the reaction of 4-nitrobenzaldehyde with methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-Methoxy-2-(4-nitrophenyl)ethanol]
- [2-Methoxy-5-(2-(4-nitrophenyl)ethenyl)phenol]
- [2-Methoxy-2-(4-aminophenyl)ethenyl]oxidanium
Uniqueness
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
821005-87-2 |
|---|---|
Molekularformel |
C9H10NO4+ |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
[2-methoxy-2-(4-nitrophenyl)ethenyl]oxidanium |
InChI |
InChI=1S/C9H9NO4/c1-14-9(6-11)7-2-4-8(5-3-7)10(12)13/h2-6,11H,1H3/p+1 |
InChI-Schlüssel |
WEDSBLNLXRWXME-UHFFFAOYSA-O |
Kanonische SMILES |
COC(=C[OH2+])C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
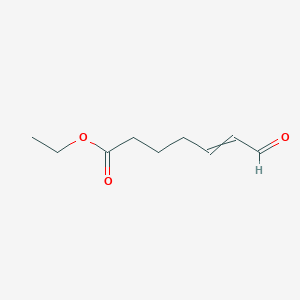
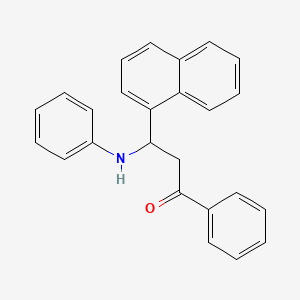
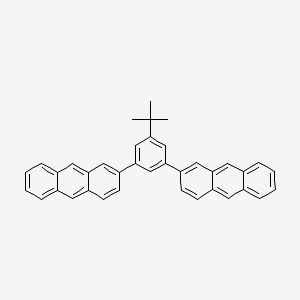
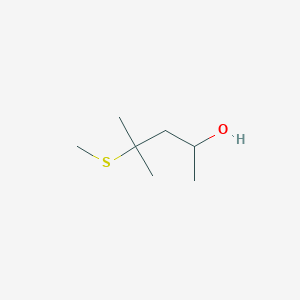
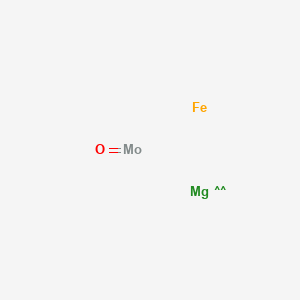
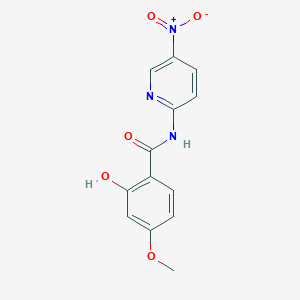
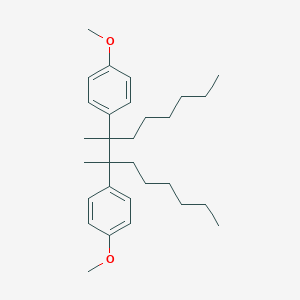
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
